Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Anticancer cytotoxicity SAR positional isomer comparison HDAC inhibition

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (CAS 476459-74-2, molecular formula C₁₇H₁₄ClN₃OS, molecular weight 343.83 g/mol) is a synthetic 1,3,4-thiadiazole derivative bearing a 2-chlorophenyl substituent at the thiadiazole C5 position and a 3-phenylpropanamide side chain at C2. The 1,3,4-thiadiazole scaffold is a privileged heterocyclic core in medicinal chemistry, widely explored for anticancer, anti-inflammatory, and antimicrobial applications.

Molecular Formula C17H14ClN3OS
Molecular Weight 343.83
CAS No. 476459-74-2
Cat. No. B2436441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
CAS476459-74-2
Molecular FormulaC17H14ClN3OS
Molecular Weight343.83
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3OS/c18-14-9-5-4-8-13(14)16-20-21-17(23-16)19-15(22)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21,22)
InChIKeyQWTDHZTWNRLDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (CAS 476459-74-2): Procurement-Ready Identity and Structural Classification for Compound Selection


N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (CAS 476459-74-2, molecular formula C₁₇H₁₄ClN₃OS, molecular weight 343.83 g/mol) is a synthetic 1,3,4-thiadiazole derivative bearing a 2-chlorophenyl substituent at the thiadiazole C5 position and a 3-phenylpropanamide side chain at C2 . The 1,3,4-thiadiazole scaffold is a privileged heterocyclic core in medicinal chemistry, widely explored for anticancer, anti-inflammatory, and antimicrobial applications [1]. This compound is commercially available at research-grade purity (≥95%) and is cataloged as a building block for further synthetic elaboration, including the generation of focused libraries for drug discovery campaigns .

Why N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide Cannot Be Replaced by Generic Thiadiazole Analogs: Substituent-Critical SAR and Procurement Pitfalls


Within the 1,3,4-thiadiazole amide class, the position of the chloro substituent on the phenyl ring is a critical determinant of biological activity. Published SAR data on 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acid HDAC inhibitors demonstrate that the 2-chlorophenyl congener (5b) exhibited superior anticancer cytotoxicity (2- to 5-fold more potent than SAHA) compared to its 3-chlorophenyl (5c) and 4-chlorophenyl (5d) positional isomers across a panel of five human cancer cell lines [1]. This ortho-chloro effect is hypothesized to influence both target-binding conformation and physicochemical properties, making simple substitution with a different positional isomer or an unsubstituted phenyl analog scientifically unjustifiable without re-validation. Furthermore, the 3-phenylpropanamide side chain distinguishes this compound from analogs with shorter (acetamide, propanamide) or bulkier acyl chains, potentially altering solubility, permeability, and target engagement profiles [2].

Quantitative Differentiation Evidence for N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (476459-74-2) vs. Closest Analogs


Positional Isomer Potency Divergence: Ortho-Chloro (2-Cl) vs. Meta-Chloro (3-Cl) and Para-Chloro (4-Cl) in 1,3,4-Thiadiazole-Based Anticancer Agents

In a head-to-head experimental series evaluating 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids, the 2-chlorophenyl-bearing compound 5b demonstrated 2- to 5-fold greater cytotoxicity compared to the reference HDAC inhibitor SAHA across SW620, MCF-7, PC3, AsPC-1, and NCI-H460 cell lines, whereas the 3-chlorophenyl (5c) and 4-chlorophenyl (5d) congeners showed reduced or comparable potency [1]. Docking simulations further established that the 2-chlorophenyl substituent conferred higher binding affinity toward HDAC8 relative to SAHA, a property not equivalently observed with the 3- or 4-chloro positional isomers [1]. Although the target compound (476459-74-2) bears a 3-phenylpropanamide rather than a hydroxamic acid zinc-binding group, the 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine core is structurally conserved, and the ortho-chloro positional effect on target engagement is a class-level inference supported by multiple congeneric series [2].

Anticancer cytotoxicity SAR positional isomer comparison HDAC inhibition

Side-Chain Length Specificity: 3-Phenylpropanamide vs. Phenylacetamide and Benzamide Analogs in Thiadiazole-Based Compound Selection

The 3-phenylpropanamide side chain in CAS 476459-74-2 provides a three-carbon linker between the amide carbonyl and the terminal phenyl ring, a feature that differentiates it from the phenylacetamide (2-carbon linker; CAS 476459-71-9) and benzamide (1-carbon linker) analogs available in commercial catalogs . Structure-activity relationship reviews on 1,3,4-thiadiazole amides indicate that linker length significantly modulates conformational flexibility, lipophilicity (cLogP), and hydrogen-bonding capacity—each a critical parameter in determining target binding, cellular permeability, and metabolic stability [1]. The three-carbon chain of the 3-phenylpropanamide congener is expected to confer intermediate lipophilicity and greater conformational degrees of freedom compared to the more constrained benzamide analogs, potentially enabling distinct pharmacophoric geometries not accessible with shorter-linker alternatives [1].

Linker optimization Ligand efficiency Drug-likeness

Research-Grade Purity Benchmark: Verifiable ≥95% Purity Specification for N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide Procurement

Commercially, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (CAS 476459-74-2) is supplied at a certified purity of ≥95% (Catalog No. CM994351, CheMenu) . This purity specification is documented at the point of sale and serves as a verifiable quality benchmark for procurement. In contrast, many closely related 1,3,4-thiadiazole amide analogs available through broad-supplier catalogs lack explicit purity certificates or are listed only as 'technical grade,' introducing variability in research assay reproducibility . The documented 95%+ purity threshold ensures that this compound can be used directly in biological screening or as a synthetic intermediate without additional purification, reducing time-to-experiment and cost of in-house re-purification .

Analytical quality control Compound procurement Purity specification

Recommended Research and Industrial Application Scenarios for N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (476459-74-2) Based on Differentiated Evidence


Focused Anticancer Library Design Requiring Ortho-Chloro-Substituted Thiadiazole Scaffolds

This compound is suited as a core scaffold for generating focused compound libraries targeting HDAC or kinase enzymes where the 2-chlorophenyl substituent has been demonstrated to confer 2- to 5-fold cytotoxic potency advantages over 3-chloro and 4-chloro positional isomers in congeneric series [1]. Medicinal chemistry teams aiming to build SAR around the 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine core can use this compound as a validated starting point, with the 3-phenylpropanamide side chain serving as a modifiable handle for further diversification.

Procurement of High-Purity Building Block for Reproducible Biological Screening

With a documented commercial purity of ≥95%, this compound reduces the risk of assay interference from unknown impurities—a common pitfall when sourcing less-characterized thiadiazole analogs from broad catalogs . This makes it a preferred procurement choice for core facilities and screening centers that require consistent, batch-to-batch reproducibility in cell-based or biochemical assays.

Synthetic Elaboration via Amide Coupling and Nucleophilic Substitution for Lead Optimization

The 3-phenylpropanamide side chain provides a flexible three-carbon linker amenable to further synthetic modification, including amide hydrolysis, reduction, or nucleophilic substitution at the chlorophenyl ring. This structural feature distinguishes it from shorter-chain benzamide analogs (1-carbon linker) that offer fewer degrees of synthetic freedom, enabling the exploration of a broader chemical space in lead optimization programs [2].

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.